

Application Notes and Protocols: In Vivo Imaging of ZK824190 Hydrochloride Effects

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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B15576425

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Introduction

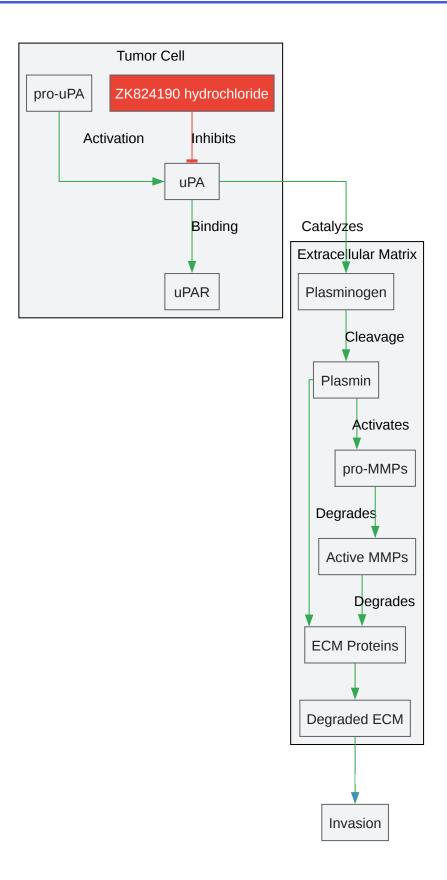
ZK824190 hydrochloride is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA). The uPA system is a key player in cancer progression, particularly in tumor invasion and metastasis.[1][2][3][4][5][6] Elevated levels of uPA are associated with poor prognosis in several cancer types.[5] By catalyzing the conversion of plasminogen to plasmin, uPA facilitates the degradation of the extracellular matrix, a critical step for cancer cell dissemination.[3][6] Therefore, non-invasively imaging the in vivo pharmacokinetics and target engagement of a uPA inhibitor like ZK824190 can provide valuable insights for drug development and patient stratification.

This document outlines a detailed protocol for the in vivo imaging of **ZK824190 hydrochloride** effects using Positron Emission Tomography (PET), a highly sensitive and quantitative molecular imaging technique.[7] A hypothetical study is presented, involving the carbon-11 radiolabeling of ZK824190 and its use in a preclinical cancer model.

Signaling Pathway of uPA in Cancer Metastasis

The uPA system plays a central role in the proteolytic cascade that enables cancer cells to break through the extracellular matrix and metastasize.[1][2][3][6] **ZK824190 hydrochloride**, as a uPA inhibitor, is designed to interrupt this process.





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Figure 1: uPA Signaling Pathway in Cancer Metastasis.



Experimental Protocols

This section details a hypothetical protocol for a preclinical in vivo imaging study of **ZK824190 hydrochloride** using PET/CT.

Radiolabeling of ZK824190 with Carbon-11

Objective: To synthesize [[11C]ZK824190 for in vivo PET imaging.

Rationale: Carbon-11 is a positron emitter with a short half-life (20.4 minutes), making it suitable for imaging the pharmacokinetics of small molecules.[8] Radiolabeling ZK824190 allows for its non-invasive tracking and quantification in vivo.

Protocol:

- Production of [11C]Methyl Iodide: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron. The [11C]CO2 is then converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase reaction with lithium aluminum hydride followed by reaction with hydroiodic acid. [11C]methyl iodide is a versatile precursor for C-11 methylation reactions.[8]
- Radiosynthesis of [[11C]ZK824190:
 - A suitable precursor of ZK824190 (e.g., a desmethyl precursor) is dissolved in an appropriate solvent (e.g., DMF).
 - The precursor solution is reacted with [11C]methyl iodide in the presence of a base (e.g., NaOH or K2CO3) at an elevated temperature in a sealed reaction vessel.
 - The reaction progress is monitored by radio-HPLC.
- Purification and Formulation:
 - The crude reaction mixture is purified using semi-preparative HPLC to isolate [[11C]ZK824190.
 - The collected fraction is reformulated into a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo administration.



Quality control is performed to determine radiochemical purity, molar activity, and sterility.

Animal Model and Study Design

Objective: To evaluate the biodistribution and tumor uptake of [[11C]ZK824190 in a relevant cancer model.

Model: Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with a human cancer cell line known to overexpress uPA (e.g., MDA-MB-231 breast cancer cells). Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³) for imaging studies.[9]

Study Groups:

- Baseline Group (n=5): To determine the baseline biodistribution and tumor uptake of [[11C]ZK824190.
- Blocking Group (n=5): To demonstrate target specificity. These animals are pre-treated with a
 high dose of non-radiolabeled ZK824190 hydrochloride prior to the injection of
 [[11C]ZK824190.

In Vivo PET/CT Imaging Protocol

Objective: To acquire dynamic and static PET images to quantify the uptake and distribution of [11C]ZK824190.

Protocol:

- Animal Preparation: Mice are fasted for 4-6 hours before the scan to reduce background signal.[10] They are anesthetized with isoflurane (2% for induction, 1-1.5% for maintenance) and placed on the scanner bed with temperature regulation.
- Tracer Injection: Each mouse is injected intravenously (via the tail vein) with a bolus of [[11C]ZK824190 (e.g., 3.7-7.4 MBq).
- PET/CT Scans:
 - A CT scan is acquired for anatomical reference and attenuation correction.



- A dynamic PET scan is performed for the first 60 minutes post-injection to assess the initial pharmacokinetics.
- Static PET scans are acquired at later time points (e.g., 30, 60, and 90 minutes postinjection) if needed.
- Image Reconstruction and Analysis:
 - PET images are reconstructed using an appropriate algorithm (e.g., OSEM2D).
 - The PET and CT images are co-registered.
 - Regions of interest (ROIs) are drawn on the CT images for various organs (e.g., tumor, muscle, liver, kidneys, brain) and the radioactivity concentration in these ROIs is determined from the PET images.
 - Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution

Objective: To validate the in vivo PET imaging data.

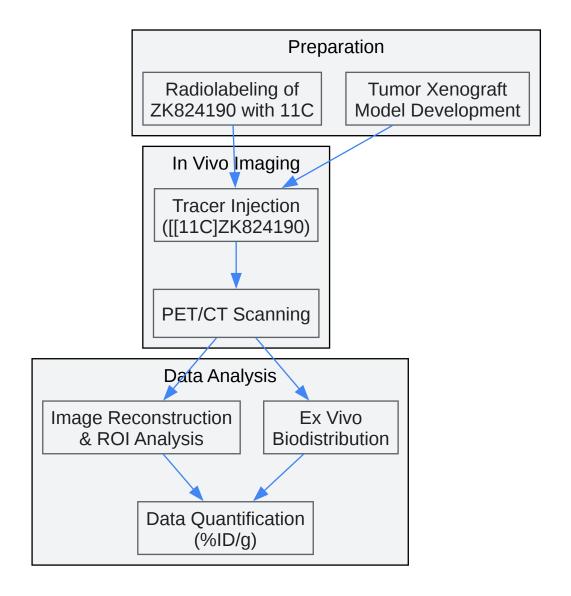
Protocol:

- Immediately after the final PET scan, mice are euthanized.
- Blood, tumor, and major organs are collected, weighed, and their radioactivity is measured using a gamma counter.
- The %ID/g for each tissue is calculated and compared with the PET-derived data.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the in vivo imaging of **ZK824190 hydrochloride** effects.





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Figure 2: Experimental Workflow for In Vivo PET Imaging.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the proposed study.

Table 1: Biodistribution of [[11C]ZK824190 in Tumor-Bearing Mice (60 min p.i.)



| Organ | Baseline Group (%ID/g ± SD) | Blocking Group (%ID/g ± SD) |
|---------|--------------------------------|-----------------------------|
| Tumor | 4.5 ± 0.8 | 1.2 ± 0.3* |
| Blood | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.3 |
| Liver | 6.2 ± 1.1 | 6.5 ± 1.3 |
| Kidneys | 3.1 ± 0.6 | 3.3 ± 0.7 |
| Spleen | 2.5 ± 0.5 | 2.6 ± 0.6 |
| Lungs | 1.8 ± 0.4 | 1.9 ± 0.5 |
| Brain | 0.2 ± 0.1 | 0.2 ± 0.1 |

^{*}p < 0.05 compared to the Baseline Group.

Table 2: Tumor-to-Background Ratios of [[11C]ZK824190

Uptake (60 min p.i.)

| Ratio | Baseline Group (Mean ± SD) | Blocking Group (Mean ± SD) |
|-----------------|-------------------------------|-------------------------------|
| Tumor-to-Muscle | 5.6 ± 1.2 | 1.3 ± 0.4 |
| Tumor-to-Blood | 9.0 ± 1.5 | 2.0 ± 0.5 |
| Tumor-to-Liver | 0.7 ± 0.2 | 0.2 ± 0.1* |

^{*}p < 0.05 compared to the Baseline Group.

Conclusion

The protocols and methodologies described provide a comprehensive framework for the in vivo imaging of the uPA inhibitor **ZK824190 hydrochloride**. By radiolabeling this small molecule with carbon-11, PET imaging can be utilized to non-invasively assess its pharmacokinetics, biodistribution, and target engagement in preclinical cancer models. The data generated from



such studies are crucial for optimizing drug dosage, understanding drug delivery to the tumor microenvironment, and potentially for developing biomarkers for patient selection in future clinical trials. This approach exemplifies the power of molecular imaging in modern drug discovery and development. power of molecular imaging in modern drug discovery and development.

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